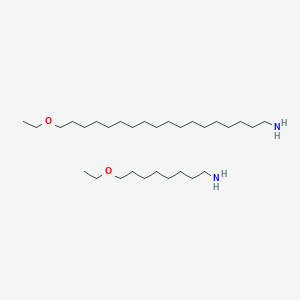
18-ethoxyoctadecan-1-amine;8-ethoxyoctan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
18-ethoxyoctadecan-1-amine;8-ethoxyoctan-1-amine: are a class of compounds derived from fatty acids with chain lengths ranging from 8 to 18 carbon atoms, including unsaturated variants. These compounds are ethoxylated, meaning they have been chemically modified by the addition of ethylene oxide groups. This modification enhances their solubility and surfactant properties, making them valuable in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of amides, C8-18 and C18-unsatd., ethoxylated typically involves the reaction of fatty acids or their derivatives with ethylene oxide. The process can be summarized as follows:
Fatty Acid Activation: Fatty acids are first converted into their corresponding acid chlorides or esters.
Amidation: The activated fatty acids react with amines to form amides.
Ethoxylation: The resulting amides are then reacted with ethylene oxide under controlled conditions to introduce ethoxyl groups.
Industrial Production Methods: Industrial production of these compounds often involves continuous processes with precise control over reaction parameters such as temperature, pressure, and the molar ratio of reactants. Catalysts may be used to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions:
Oxidation: 18-ethoxyoctadecan-1-amine;8-ethoxyoctan-1-amine can undergo oxidation reactions, particularly at the unsaturated sites.
Reduction: Reduction reactions can convert unsaturated amides to their saturated counterparts.
Substitution: These compounds can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., palladium) is typical.
Substitution: Various nucleophiles can be used, depending on the desired substitution.
Major Products:
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Saturated amides.
Substitution: Amides with different functional groups replacing the original ones.
科学研究应用
Chemistry:
Surfactants: Used as non-ionic surfactants in detergents and emulsifiers.
Solubilizing Agents: Enhance the solubility of hydrophobic compounds in aqueous solutions.
Biology and Medicine:
Drug Delivery: Utilized in formulations to improve the bioavailability of drugs.
Biocompatibility: Studied for their biocompatibility in medical applications.
Industry:
Lubricants: Serve as additives in lubricants to improve performance.
Anticorrosive Agents: Used in coatings to prevent corrosion.
作用机制
The mechanism of action of amides, C8-18 and C18-unsatd., ethoxylated is primarily based on their surfactant properties. The ethoxylated groups enhance their ability to reduce surface tension, allowing them to interact with both hydrophobic and hydrophilic substances. This dual affinity makes them effective in emulsifying, solubilizing, and stabilizing various formulations.
相似化合物的比较
- Amides, C8-18 and C18-unsatd., N,N-bis(hydroxyethyl)
- Fatty acids, C8-18 and C18-unsatd., mixed esters with C18-unsatd. fatty acid dimers
Comparison:
- Solubility: Ethoxylated amides generally have better solubility in water compared to their non-ethoxylated counterparts.
- Surfactant Properties: The presence of ethoxyl groups enhances their surfactant properties, making them more effective in reducing surface tension.
- Applications: While both ethoxylated and non-ethoxylated amides are used in similar applications, the ethoxylated variants are preferred in formulations requiring higher solubility and better emulsifying properties.
属性
CAS 编号 |
68603-39-4 |
|---|---|
分子式 |
C30H66N2O2 |
分子量 |
486.9 g/mol |
IUPAC 名称 |
18-ethoxyoctadecan-1-amine;8-ethoxyoctan-1-amine |
InChI |
InChI=1S/C20H43NO.C10H23NO/c1-2-22-20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21;1-2-12-10-8-6-4-3-5-7-9-11/h2-21H2,1H3;2-11H2,1H3 |
InChI 键 |
UWHGCDVJHNSENJ-UHFFFAOYSA-N |
SMILES |
CCOCCCCCCCCCCCCCCCCCCN.CCOCCCCCCCCN |
规范 SMILES |
CCOCCCCCCCCCCCCCCCCCCN.CCOCCCCCCCCN |
Key on ui other cas no. |
68603-39-4 |
Pictograms |
Irritant; Environmental Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















